1-(FURAN-2-CARBONYL)-3-(6-METHYL-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)THIOUREA
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Overview
Description
1-(FURAN-2-CARBONYL)-3-(6-METHYL-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)THIOUREA is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-CARBONYL)-3-(6-METHYL-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)THIOUREA typically involves the following steps:
Formation of the Benzotriazole Derivative: The starting material, 6-methyl-2-phenyl-2H-1,2,3-benzotriazole, is synthesized through a cyclization reaction involving phenylhydrazine and methyl anthranilate.
Acylation: The benzotriazole derivative is then acylated with furan-2-carbonyl chloride in the presence of a base such as triethylamine to form the intermediate compound.
Thiourea Formation: The final step involves the reaction of the intermediate with thiourea under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(FURAN-2-CARBONYL)-3-(6-METHYL-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Halogens, electrophiles; polar solvents like acetonitrile or dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
1-(FURAN-2-CARBONYL)-3-(6-METHYL-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)THIOUREA has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Explored for its anticancer and antimicrobial properties, showing promise in preclinical studies.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-3-(6-METHYL-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)THIOUREA involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive, non-competitive, and allosteric inhibition. The specific molecular targets and pathways depend on the biological context and the type of enzyme or receptor involved.
Comparison with Similar Compounds
Similar Compounds
1-(FURAN-2-CARBONYL)-3-(PHENYL)THIOUREA: Lacks the benzotriazole moiety, resulting in different chemical and biological properties.
1-(THIOPHEN-2-CARBONYL)-3-(6-METHYL-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)THIOUREA: Contains a thiophene ring instead of a furan ring, leading to variations in reactivity and applications.
1-(FURAN-2-CARBONYL)-3-(6-METHYL-2-PHENYL)THIOUREA: Missing the benzotriazole moiety, affecting its overall stability and reactivity.
Uniqueness
1-(FURAN-2-CARBONYL)-3-(6-METHYL-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)THIOUREA is unique due to the presence of both the furan and benzotriazole moieties, which contribute to its distinct chemical and biological properties. The combination of these structural features enhances its potential for diverse applications in various fields.
Properties
CAS No. |
347338-08-3 |
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Molecular Formula |
C19H15N5O2S |
Molecular Weight |
377.4g/mol |
IUPAC Name |
N-[(6-methyl-2-phenylbenzotriazol-5-yl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H15N5O2S/c1-12-10-15-16(23-24(22-15)13-6-3-2-4-7-13)11-14(12)20-19(27)21-18(25)17-8-5-9-26-17/h2-11H,1H3,(H2,20,21,25,27) |
InChI Key |
IYZROGNNCTXCPV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=S)NC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=S)NC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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